Fmoc-NH-PEG12-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG2-CH2CH2COOH: is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various biochemical applications .
Mechanism of Action
Target of Action
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .
Mode of Action
This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Fmoc-NH-PEG12-CH2CH2COOH plays a significant role in biochemical reactions. It is useful in peptide synthesis and biomolecule synthesis . For example, it can be used to tether peptides to proteins or other large biomolecules, such as nucleic acids . The attachment of the hydrophobic peptide, NH2-PEG12, can effectively reduce aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG2-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: The PEG spacer is introduced to enhance solubility and flexibility.
Carboxylation: The terminal carboxylic acid group is added to facilitate conjugation with other molecules.
Industrial Production Methods: Industrial production of Fmoc-NH-PEG2-CH2CH2COOH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions to expose the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions such as piperidine in dimethylformamide (DMF).
Amide Bond Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products:
Free Amine: Obtained after deprotection of the Fmoc group.
Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines
Scientific Research Applications
Chemistry:
Linker in ADCs: Used to link antibodies to cytotoxic drugs, enhancing targeted drug delivery.
PROTAC Synthesis: Acts as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.
Biology:
Protein Conjugation: Facilitates the conjugation of proteins for various biochemical assays.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Industry:
Comparison with Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Similar structure but with a shorter PEG spacer.
Fmoc-NH-PEG30-CH2CH2COOH: Contains a longer PEG spacer, providing greater flexibility and solubility.
Uniqueness:
Optimal PEG Length: The PEG2 spacer in Fmoc-NH-PEG2-CH2CH2COOH provides a balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: The combination of Fmoc protection, PEG spacer, and terminal carboxylic acid makes it a versatile tool in both research and industrial applications
Properties
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850312-72-0, 872679-70-4 | |
Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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